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Compound of Interest

Compound Name: 4-Methylaeruginoic acid

Cat. No.: B15622723 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methylaeruginoic acid is not a widely characterized compound in scientific literature. Its

name suggests a derivative of aeruginoic acid, a known degradation product of the siderophore

pyochelin, which is produced by the bacterium Pseudomonas aeruginosa[1]. Aeruginoic acid is

2-(2-hydroxyphenyl)thiazole-4-carboxylic acid. For the purposes of these application notes, "4-
Methylaeruginoic acid" will be treated as its methyl ester derivative, methyl 2-(2-

hydroxyphenyl)thiazole-4-carboxylate. The identification and quantification of such derivatives

are crucial for understanding bacterial metabolism, identifying biomarkers of infection, and for

drug development targeting bacterial pathways[2].

This document provides detailed protocols and analytical methodologies for the identification

and characterization of 4-Methylaeruginoic acid using High-Performance Liquid

Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)

Spectroscopy.
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Property Value

Chemical Name
Methyl 2-(2-hydroxyphenyl)thiazole-4-

carboxylate

Molecular Formula C₁₁H₉NO₃S

Molecular Weight 235.26 g/mol

Monoisotopic Mass 235.0303 g/mol

Predicted [M+H]⁺ 236.0376 m/z

Predicted [M-H]⁻ 234.0230 m/z

General Solubility
Soluble in organic solvents like Methanol,

Acetonitrile, DMSO.

High-Performance Liquid Chromatography (HPLC)
for Separation
HPLC is a primary technique for separating 4-Methylaeruginoic acid from complex matrices.

Given its aromatic structure, a reversed-phase method with UV detection is highly suitable.

Protocol: A simple isocratic or gradient HPLC method can be developed for quantification.[3]

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is

recommended.[3]

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent

A) provides good separation for organic acids and their esters.[3]

Detection: A Photodiode Array (PDA) detector allows for spectral confirmation, with an

optimal detection wavelength predicted to be around 210-220 nm and a secondary maximum

near 300-320 nm due to the conjugated aromatic system.

Table 1: HPLC Operating Conditions
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Parameter Recommended Setting

Column Waters XBridge C18, 5 µm, 4.6 x 250 mm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient 10% B to 90% B over 20 minutes

Flow Rate 1.0 mL/min

Column Temperature 40°C

Detector PDA/UV Detector

Detection Wavelength 210 nm and 310 nm

Injection Volume 10 µL

Mass Spectrometry (MS) for Identification and
Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides

high sensitivity and selectivity for identifying and quantifying 4-Methylaeruginoic acid.

Methodology: Electrospray ionization (ESI) is the preferred ionization technique. Due to the

presence of a basic nitrogen atom in the thiazole ring, positive ion mode ([M+H]⁺) is expected

to yield high sensitivity. For structural confirmation, tandem mass spectrometry (MS/MS) is

employed to generate characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data
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Ion Type Predicted m/z Description

[M+H]⁺ 236.0376
Parent ion in positive ESI

mode.

[M-CH₃OH+H]⁺ 204.0114
Fragment from neutral loss of

methanol.

[M-COOCH₃+H]⁺ 177.0267
Fragment from loss of the

methyl ester group.

[C₇H₄OS]⁺ 136.0005
Fragment corresponding to the

hydroxyphenyl-thiazole core.

DOT Diagram: Predicted MS/MS Fragmentation Pathway

[M+H]⁺
m/z = 236.0376

m/z = 204.0114

- CH₃OH

m/z = 177.0267

- COOCH₃

m/z = 136.0005
- C₂H₂N

Click to download full resolution via product page

Caption: Predicted fragmentation of 4-Methylaeruginoic acid in MS/MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation
NMR spectroscopy is the definitive method for unambiguous structure confirmation. Both ¹H

and ¹³C NMR are required for a complete assignment.

Methodology: The sample should be dissolved in a deuterated solvent such as DMSO-d₆ or

CDCl₃. The predicted chemical shifts are based on the analysis of similar thiazole and aromatic

structures.[4][5][6][7][8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
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Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)

Thiazole-H5 ~8.2 (s, 1H) ~125

Ester-CH₃ ~3.9 (s, 3H) ~53

Phenyl-H3' ~7.8 (dd, 1H) ~118

Phenyl-H4' ~7.0 (t, 1H) ~132

Phenyl-H5' ~7.4 (t, 1H) ~120

Phenyl-H6' ~7.0 (d, 1H) ~117

Phenyl-OH ~10.0 (s, 1H) -

Thiazole-C2 - ~168

Thiazole-C4 - ~145

Thiazole-C5 - ~125

Ester-C=O - ~161

Phenyl-C1' - ~116

Phenyl-C2' - ~156

Phenyl-C3' - ~118

Phenyl-C4' - ~132

Phenyl-C5' - ~120

Phenyl-C6' - ~117

Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Culture

Culture Growth: Grow P. aeruginosa in an appropriate iron-deficient medium to induce

siderophore production.

Supernatant Collection: Centrifuge the bacterial culture at 5,000 x g for 20 minutes to pellet

the cells. Collect the supernatant.
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Extraction:

Acidify the supernatant to pH ~3 with HCl.

Perform liquid-liquid extraction twice with an equal volume of ethyl acetate.

Pool the organic layers and evaporate to dryness under reduced pressure.

Solid-Phase Extraction (SPE) Cleanup:[9]

Reconstitute the dried extract in 1 mL of acidified water.

Condition an MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol followed

by acidified water.

Load the sample onto the cartridge.

Wash the cartridge with acidified water, followed by methanol to remove impurities.

Elute the compound of interest using 5% ammonium hydroxide in methanol.

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis
System Setup: Use an HPLC system coupled to a tandem mass spectrometer (e.g., a triple

quadrupole or Q-TOF) equipped with an ESI source.

Chromatography: Employ the HPLC conditions outlined in Table 1.

MS Parameters (Positive ESI Mode):

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120°C

Desolvation Temperature: 350°C
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Gas Flow: Set according to manufacturer recommendations.

Data Acquisition:

Perform a full scan analysis to identify the parent ion ([M+H]⁺ at m/z 236.04).

Perform a product ion scan (MS/MS) of the parent ion to obtain the fragmentation pattern.

For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring transitions

such as 236.04 -> 204.01 and 236.04 -> 177.03.

Protocol 3: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of

deuterated solvent (e.g., DMSO-d₆).

Acquisition:

Acquire a ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum.

For complete structural assignment, perform 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation).

Data Processing: Process the spectra using appropriate software to assign the chemical

shifts and coupling constants to the protons and carbons in the molecule.

Analytical Workflow Visualization
DOT Diagram: General Workflow for Identification
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Caption: Workflow for the identification of 4-Methylaeruginoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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